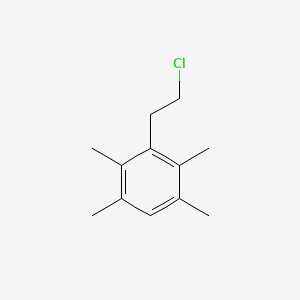
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with four methyl groups and a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2-chloroethanol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product through an electrophilic aromatic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially disrupting their normal function . This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(2-chloroethyl)benzene: Similar structure but lacks the additional methyl groups, resulting in different chemical properties and reactivity.
2-Chloroethylbenzene: Lacks the methyl groups, leading to different physical and chemical properties.
1,2,4,5-Tetramethylbenzene: Lacks the chloroethyl group, resulting in different reactivity and applications.
Uniqueness
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of both the chloroethyl and multiple methyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
7383-68-8 |
|---|---|
Formule moléculaire |
C12H17Cl |
Poids moléculaire |
196.71 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H17Cl/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5-6H2,1-4H3 |
Clé InChI |
LDSZVLDRUGEROB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)CCCl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


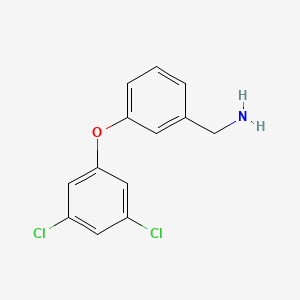
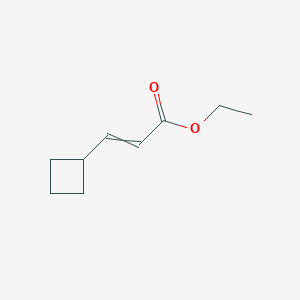
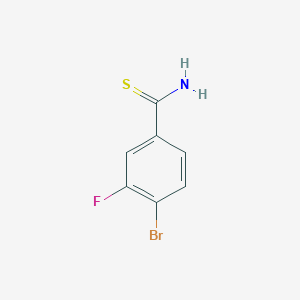
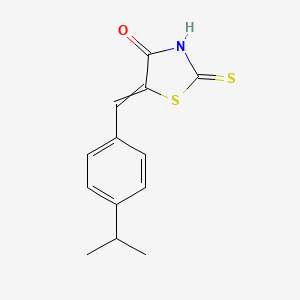
![2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B12450306.png)
![1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)
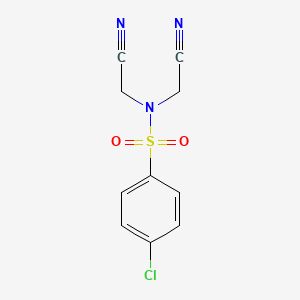
![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)
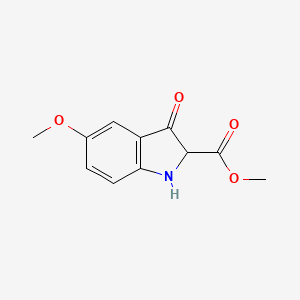
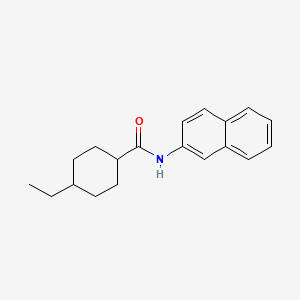
![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)
